Structural Analysis of 3-Isopropenylcyclohexanone: A Technical Guide
Structural Analysis of 3-Isopropenylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of 3-Isopropenylcyclohexanone, a substituted cyclohexanone derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data in public literature, this report combines predicted data from computational models with analysis of closely related compounds to elucidate its structural features. This document offers a comprehensive overview of its molecular structure, predicted spectroscopic characteristics, and standard experimental protocols for its analysis, serving as a valuable resource for researchers in the field.
Introduction
3-Isopropenylcyclohexanone is a ketone with a molecular formula of C₉H₁₄O. Its structure consists of a cyclohexanone ring substituted with an isopropenyl group at the third position. This molecule is a structural isomer of the more commonly cited 4-Isopropenylcyclohexanone. The presence of both a carbonyl group and a carbon-carbon double bond makes it a versatile synthon for various organic transformations. A thorough understanding of its structure is paramount for its application in synthetic chemistry and drug design.
Molecular Structure and Properties
The fundamental properties of 3-Isopropenylcyclohexanone are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 3-(prop-1-en-2-yl)cyclohexan-1-one |
| Canonical SMILES | CC(=C)C1CC(=O)CCC1 |
| InChI Key | N/A (Not readily available) |
Predicted Spectroscopic Data
In the absence of published experimental spectra, the following data has been generated using validated computational prediction tools. These predictions provide a foundational understanding of the expected spectroscopic behavior of 3-Isopropenylcyclohexanone.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-Isopropenylcyclohexanone in CDCl₃ is expected to show distinct signals for the protons of the cyclohexanone ring and the isopropenyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 4.9 | br s | 2H | Vinylic protons (=CH₂) |
| ~2.0 - 2.5 | m | 5H | Protons on C2, C6, and C3 |
| ~1.7 | s | 3H | Methyl protons (-CH₃) |
| ~1.5 - 1.9 | m | 4H | Protons on C4 and C5 |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ will reflect the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~211 | C=O (C1) |
| ~145 | Quaternary C (=C) |
| ~112 | =CH₂ |
| ~45 - 50 | C3 |
| ~40 - 45 | C2, C6 |
| ~20 - 30 | C4, C5 |
| ~20 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show characteristic absorption bands for the ketone and alkene functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 - 2850 | Medium | C-H (alkane) stretching |
| ~1715 | Strong | C=O (ketone) stretching |
| ~1645 | Medium | C=C (alkene) stretching |
| ~890 | Strong | =C-H (alkene) bending (out-of-plane) |
Predicted Mass Spectrometry Data
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular ion) |
| 123 | Moderate | [M - CH₃]⁺ |
| 95 | Strong | [M - C₃H₅]⁺ (Loss of isopropenyl group) |
| 67 | Strong | Further fragmentation |
| 41 | Strong | [C₃H₅]⁺ (Isopropenyl cation) |
Experimental Protocols
The following are detailed, standard methodologies for the key experiments that would be used to characterize 3-Isopropenylcyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
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¹H NMR Spectroscopy:
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Parameters:
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Pulse sequence: Standard single-pulse (zg30).
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Acquisition time: ~3-4 seconds.
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Relaxation delay: 2 seconds.
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Number of scans: 16-32.
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Spectral width: 0-12 ppm.
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¹³C NMR Spectroscopy:
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Instrument: A 100 MHz or higher field NMR spectrometer.
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Parameters:
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Pulse sequence: Proton-decoupled (zgpg30).
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Acquisition time: ~1-2 seconds.
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Relaxation delay: 2-5 seconds.
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Number of scans: 1024 or more, depending on sample concentration.
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Spectral width: 0-220 ppm.
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Infrared (IR) Spectroscopy
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Sample Preparation:
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Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
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Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Parameters:
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Scan range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
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A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
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Sample Introduction:
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Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). The GC will separate the components before they enter the mass spectrometer.
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Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.
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Ionization Method: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Parameters:
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Mass range: m/z 40-400.
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Scan speed: 1000-2000 amu/s.
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Visualization of Structural Analysis Workflow
The logical workflow for the structural elucidation of 3-Isopropenylcyclohexanone, integrating various analytical techniques, is depicted below.
Conclusion
This technical guide provides a foundational structural analysis of 3-Isopropenylcyclohexanone based on predicted spectroscopic data. The presented tables of predicted NMR, IR, and MS data, along with standardized experimental protocols, offer a comprehensive starting point for researchers working with this compound. The provided workflow diagram illustrates the logical integration of these techniques for structural confirmation. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structure determination. This guide is intended to facilitate further research and application of 3-Isopropenylcyclohexanone in various scientific endeavors.
